N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosensitizing Effect in Cancer Therapy
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide and its derivatives show promise as radiosensitizers in cancer therapy. A study by Jung et al. (2019) investigated the radiosensitizing effects of phenylpyrimidine derivatives on human lung cancer cells. The research highlighted that these compounds, particularly PPA15, demonstrated potential in increasing radiosensitivity, thereby improving the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).
Cytotoxic Activity in Anticancer Research
Compounds related to this compound have been studied for their cytotoxic activities against various cancer cell lines. Poola et al. (2019) explored the synthesis and cytotoxic activity of novel α-aminophosphonates, demonstrating their potential in anticancer research (Poola et al., 2019).
Anti-arrhythmic Activity
Another research application of similar compounds is in the exploration of anti-arrhythmic activities. Shalaby et al. (2007) synthesized and tested various substituted heterocyclic systems for their anti-arrhythmic properties, providing insights into potential new treatments for arrhythmias (Shalaby et al., 2007).
Inhibitors in Cancer Treatment
Additionally, derivatives of this compound have been identified as selective inhibitors in cancer treatment. Schroeder et al. (2009) discovered a compound, BMS-777607, that acts as an inhibitor of the Met kinase superfamily, showing efficacy in cancer therapy (Schroeder et al., 2009).
Radioiodinated Ligand for Receptor Studies
In receptor research, derivatives of this compound have been used in the development of radioiodinated ligands for serotonin receptors. Mertens et al. (1994) researched the synthesis and application of radioiodinated ligands for γ-emission tomography, aiding in the study of serotonin-5HT2-receptors (Mertens et al., 1994).
Human Metabolite Studies
In pharmacokinetics, the study of human metabolites of similar compounds offers insights into drug excretion and metabolism. Umehara et al. (2009) identified the human metabolites of YM758, a novel If channel inhibitor, providing valuable information on its renal and hepatic excretion (Umehara et al., 2009).
Propriétés
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIHGEDYXGNWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.